molecular formula C42H84N2O4 B1615135 Hexamethylene bis-hydroxystearamide CAS No. 55349-01-4

Hexamethylene bis-hydroxystearamide

Cat. No.: B1615135
CAS No.: 55349-01-4
M. Wt: 681.1 g/mol
InChI Key: CXPIOTOKMJNFSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene bis-hydroxystearamide is synthesized through the reaction of hexamethylene diamine with hydroxystearic acid. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The process may require a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted starting materials and by-products, ensuring a high-purity final product .

Chemical Reactions Analysis

Types of Reactions: Hexamethylene bis-hydroxystearamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield more saturated compounds. Substitution reactions can result in a variety of modified amides with different functional groups .

Scientific Research Applications

Hexamethylene bis-hydroxystearamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexamethylene bis-hydroxystearamide involves its ability to interact with and modify the properties of other molecules. In cosmetics, it acts as a conditioning agent by forming a protective layer on the hair or skin, which helps retain moisture and improve texture. The molecular targets and pathways involved include interactions with keratin in hair and proteins in the skin, enhancing their structural integrity and hydration .

Comparison with Similar Compounds

Hexamethylene bis-hydroxystearamide can be compared to other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in conditioning and moisturizing applications .

Properties

IUPAC Name

12-hydroxy-N-[6-(12-hydroxyoctadecanoylamino)hexyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84N2O4/c1-3-5-7-23-31-39(45)33-25-17-13-9-11-15-19-27-35-41(47)43-37-29-21-22-30-38-44-42(48)36-28-20-16-12-10-14-18-26-34-40(46)32-24-8-6-4-2/h39-40,45-46H,3-38H2,1-2H3,(H,43,47)(H,44,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPIOTOKMJNFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052214
Record name Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

55349-01-4
Record name N,N′-1,6-Hexanediylbis[12-hydroxyoctadecanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55349-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene bis-hydroxystearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055349014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLENE BIS-HYDROXYSTEARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS31BFC0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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